An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5
An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone-d5
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-5-chlorobenzophenone-d5, a deuterated analog of a key intermediate in pharmaceutical synthesis.
Core Chemical Properties
2-Amino-5-chlorobenzophenone-d5 is the deuterium-labeled version of 2-Amino-5-chlorobenzophenone (B30270). The deuteration is specifically on the phenyl ring that is not substituted with the amino and chloro groups. This stable isotope-labeled compound is primarily utilized in analytical and research settings, particularly in pharmacokinetic and metabolic studies of pharmaceuticals.[1][2]
Physicochemical Data
The following table summarizes the key chemical and physical properties of 2-Amino-5-chlorobenzophenone-d5 and its non-deuterated parent compound for comparison.
| Property | 2-Amino-5-chlorobenzophenone-d5 | 2-Amino-5-chlorobenzophenone (Non-labeled) |
| Molecular Formula | C₁₃H₅D₅ClNO[1][2] | C₁₃H₁₀ClNO[3][4][5] |
| Molecular Weight | 236.71 g/mol [1][2][] | 231.68 g/mol [4][5][7] |
| Exact Mass | 236.0764 Da (Calculated) | 231.0451 Da[3][5] |
| CAS Number | 65854-72-0[2][3] | 719-59-5[4][5] |
| Appearance | Crystalline Solid[8] | Crystalline Solid[8] |
| Melting Point | Not specified | 96-98 °C[9] |
| Solubility | Not specified | DMF: 1 mg/ml, DMSO: 2 mg/ml, Ethanol: 1 mg/ml[10] |
| IUPAC Name | (2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone[3][][11] | (2-amino-5-chlorophenyl)phenylmethanone[4][5] |
| Synonyms | 2-Benzoyl-4-chloroaniline-d5, (2-amino-5-chlorophenyl)(phenyl-d5)methanone | 2-Benzoyl-4-chloroaniline, 4-Chloro-2-benzoylaniline[4] |
| InChI Key | ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10] (Same for both) | ZUWXHHBROGLWNH-UHFFFAOYSA-N[4][10] |
| SMILES | O=C(C1=C(N)C=CC(Cl)=C1)C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H][11] | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N[4][5] |
Role in Pharmaceutical Development
The primary application of 2-Amino-5-chlorobenzophenone-d5 is as an internal standard for quantitative analysis using methods like NMR, GC-MS, or LC-MS.[1] Stable isotope-labeled compounds are ideal internal standards because they co-elute with the analyte and have nearly identical ionization efficiency, but are distinguishable by mass, leading to highly accurate quantification in complex biological matrices.
The non-labeled parent compound, 2-Amino-5-chlorobenzophenone, is a crucial precursor in the synthesis of several benzodiazepine (B76468) drugs.[4][9][10] These include:
Given that 2-Amino-5-chlorobenzophenone is also a known metabolite of diazepam, the deuterated version is valuable for metabolic and pharmacokinetic tracer studies.[]
Figure 1: Precursor relationship to benzodiazepines.
Experimental Protocols
While specific synthesis protocols for the deuterated version are proprietary, the synthesis of the parent compound, 2-Amino-5-chlorobenzophenone, is well-documented. These methods can be adapted using deuterated starting materials.
Synthesis Protocol via Isoxazole (B147169) Reduction
One common method involves the reduction of an isoxazole intermediate using iron powder.[4][12] This method is advantageous for large-scale production as it uses inexpensive reagents and avoids the reduction of the carbonyl group.[12]
Methodology:
-
Raw Material Preparation: Prepare isoxazole, toluene, iron powder, and hydrochloric acid in a mass ratio of approximately 1:2.5:0.5:1.2.[12]
-
Reaction: Charge a reaction vessel with toluene, hydrochloric acid, the isoxazole precursor, and iron powder.[12]
-
Reflux: Slowly heat the mixture to reflux and maintain the temperature. The reaction is monitored via sampling until completion.[12]
-
Work-up: After the reaction is complete, separate the iron sludge via filtration.[12]
-
Isolation: Cool the filtrate and centrifuge to isolate the wet product.[12]
-
Purification: The crude product is then dried and can be further purified by recrystallization from a solvent like ether to yield crystals.[13]
Figure 2: Workflow for Isoxazole Reduction Synthesis.
Analytical Protocol: LC-MS/MS Quantification using a Deuterated Internal Standard
This protocol outlines the typical use of 2-Amino-5-chlorobenzophenone-d5 as an internal standard (IS) for quantifying its non-labeled analog in a biological sample (e.g., plasma).
Methodology:
-
Stock Solutions: Prepare stock solutions of both the analyte (2-Amino-5-chlorobenzophenone) and the internal standard (2-Amino-5-chlorobenzophenone-d5) in a suitable organic solvent (e.g., methanol).
-
Calibration Standards & Quality Controls (QCs): Create a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte. Prepare QCs at low, medium, and high concentrations.
-
Sample Preparation:
-
To an aliquot of each unknown sample, calibration standard, and QC, add a fixed volume of the IS stock solution.
-
Perform a sample cleanup procedure, such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE), to remove matrix interferences.
-
Centrifuge the samples and transfer the supernatant to autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate HPLC/UHPLC system (e.g., a C18 column) coupled to a triple quadrupole mass spectrometer.
-
Develop a chromatographic method to separate the analyte from other matrix components.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-Amino-5-chlorobenzophenone-d5 | CAS#:65854-72-0 | Chemsrc [chemsrc.com]
- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzophenone, 2-amino-5-chloro- [webbook.nist.gov]
- 8. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. caymanchem.com [caymanchem.com]
- 11. 2-Amino-5-chlorobenzophenone-d5 | LGC Standards [lgcstandards.com]
- 12. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
